4',4'''-Sulfonylbis(4-fluoro-1,1'-biphenyl)

Description

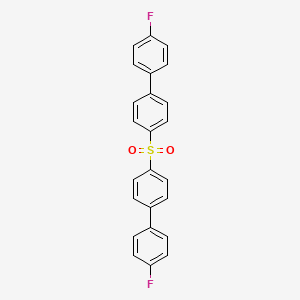

4',4'''-Sulfonylbis(4-fluoro-1,1'-biphenyl) is a biphenyl-based compound featuring a central sulfonyl (-SO₂-) bridge connecting two 4-fluoro-substituted biphenyl moieties. This structure confers unique electronic and steric properties, making it relevant in materials science, catalysis, and pharmaceutical chemistry. The sulfonyl group enhances thermal stability and polarity, while the fluorine substituents contribute to electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name |

1-fluoro-4-[4-[4-(4-fluorophenyl)phenyl]sulfonylphenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16F2O2S/c25-21-9-1-17(2-10-21)19-5-13-23(14-6-19)29(27,28)24-15-7-20(8-16-24)18-3-11-22(26)12-4-18/h1-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBRBGXGXDUSSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16F2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,4’‘’-Sulfonylbis(4-fluoro-1,1’-biphenyl) typically involves the reaction of 4-fluorobiphenyl with a sulfonylating agent under controlled conditions. One common method involves the use of sulfuryl chloride (SO2Cl2) as the sulfonylating agent in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to ensure the selective formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of 4’,4’‘’-Sulfonylbis(4-fluoro-1,1’-biphenyl) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. The purification of the final product is typically achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

4’,4’‘’-Sulfonylbis(4-fluoro-1,1’-biphenyl) undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms in the biphenyl units can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonyl group can participate in redox reactions, leading to the formation of sulfoxides or sulfones.

Coupling Reactions: The biphenyl units can undergo coupling reactions with other aromatic compounds to form extended conjugated systems.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted biphenyl derivatives, while oxidation and reduction reactions can produce sulfoxides or sulfones .

Scientific Research Applications

Pharmaceutical Development

4',4'''-Sulfonylbis(4-fluoro-1,1'-biphenyl) serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and other therapeutic areas. Its ability to modify biological activity through structural changes makes it valuable for developing new drug candidates that exhibit improved efficacy and reduced side effects .

Organic Synthesis

In organic chemistry, this compound is utilized to prepare sulfonamide derivatives, which are essential in producing dyes and agrochemicals. The sulfonyl group enhances the reactivity of the biphenyl units, facilitating various substitution reactions that are critical for synthesizing complex organic molecules.

Material Science

The compound is employed in creating advanced materials such as high-performance polymers and coatings. Its incorporation into polymer matrices enhances properties like thermal stability and chemical resistance, making it suitable for applications in electronics and protective coatings .

Biochemical Research

As a reagent in biochemical assays, 4',4'''-sulfonylbis(4-fluoro-1,1'-biphenyl) aids researchers in studying enzyme activities and protein interactions. Its unique structure allows it to act as a probe for investigating biological processes, contributing to a better understanding of molecular biology .

Fluorine Chemistry

The presence of fluorine in the compound's structure imparts unique reactivity patterns that are advantageous in synthesizing fluorinated compounds with enhanced pharmacokinetic properties. This aspect is particularly important in drug design, where fluorination can improve metabolic stability and bioavailability .

Case Study 1: Development of Anticancer Agents

Research has demonstrated that derivatives of 4',4'''-sulfonylbis(4-fluoro-1,1'-biphenyl) exhibit significant anticancer activity by inhibiting specific enzymes involved in tumor growth. For instance, studies have shown that modifications to the biphenyl structure can lead to compounds with enhanced selectivity towards cancer cell lines while minimizing toxicity to normal cells.

Case Study 2: Synthesis of Functional Polymers

In material science applications, 4',4'''-sulfonylbis(4-fluoro-1,1'-biphenyl) has been used as a building block for synthesizing functional polymers with applications in electronics. The incorporation of this compound into polymer matrices has resulted in materials with superior thermal stability and electrical conductivity compared to traditional polymers.

Mechanism of Action

The mechanism of action of 4’,4’‘’-Sulfonylbis(4-fluoro-1,1’-biphenyl) involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the biphenyl units. This can lead to the formation of reactive intermediates that interact with biological macromolecules, such as proteins and nucleic acids, thereby modulating their function .

Comparison with Similar Compounds

Structural Analogues

a. 4'-Fluoro-1,1'-biphenyl-4-sulfonyl chloride (CAS: 2794749)

- Structure : Contains a sulfonyl chloride group instead of a sulfonyl bridge, with one 4-fluorobiphenyl unit.

- Properties : Reactive due to the sulfonyl chloride group, enabling use as a precursor in cross-coupling reactions. Less thermally stable than the target compound due to the labile chloride .

- Applications : Intermediate in synthesizing sulfonamides and sulfonate esters .

b. 4,4'-Bis(bromomethyl)biphenyl

- Structure : Bromomethyl (-CH₂Br) linkers replace the sulfonyl bridge.

- Properties: Higher solubility in nonpolar solvents compared to sulfonyl-linked derivatives. Bromine atoms facilitate nucleophilic substitution reactions.

- Applications : Building block for polymers and supramolecular architectures .

c. 3,3′-[Sulfanediylbis(4,1-phenylenesulfanediyl)]bis[1-(4-fluorophenyl)-1-propanone] (CAS: 882749-65-7)

- Structure : Features thioether (-S-) and sulfonyl (-SO₂-) bridges with fluorophenyl ketone termini.

- Properties : Increased hydrogen-bonding capacity due to ketone groups. Reduced symmetry compared to the target compound.

- Applications: Potential use in enzyme inhibition studies due to flexible binding modes .

Electronic and Physicochemical Properties

Key Observations :

Biological Activity

4',4'''-Sulfonylbis(4-fluoro-1,1'-biphenyl) is a synthetic compound that has garnered attention for its potential biological activities. This article examines the compound's biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by recent research findings.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of 4',4'''-sulfonylbis(4-fluoro-1,1'-biphenyl) against various bacterial strains. The compound demonstrated significant inhibitory effects against both Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) were determined to be lower than those of traditional antibiotics, indicating its potential as an effective antimicrobial agent .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Methicillin-resistant S. aureus | 16 |

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies revealed that it induces apoptosis in various cancer cell lines, including HeLa and MCF-7. The mechanism of action appears to involve the enhancement of mitochondrial apoptosis pathways, leading to increased expression of pro-apoptotic factors .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 0.72 |

| MCF-7 | 0.95 |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, 4',4'''-sulfonylbis(4-fluoro-1,1'-biphenyl) has shown promising anti-inflammatory activity. Studies indicated a significant reduction in pro-inflammatory cytokines in treated cells compared to controls. The compound's ability to modulate immune responses could be beneficial in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a prominent university tested the efficacy of 4',4'''-sulfonylbis(4-fluoro-1,1'-biphenyl) against clinical isolates of MRSA. The results indicated that the compound effectively inhibited bacterial growth at concentrations significantly lower than those required for conventional treatments.

Case Study 2: Cancer Cell Apoptosis

In a controlled laboratory setting, the compound was tested on HeLa cells to observe its effects on cell viability and apoptosis induction. The results demonstrated a dose-dependent increase in apoptotic markers, suggesting that the compound may serve as a lead candidate for further development in cancer therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.